

elacestrant solubility and stability in cell culture media

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Technical Support Center: Elacestrant in Cell Culture

An Expert Guide for Researchers and Drug Development Professionals

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers working with **elacestrant**. Our goal is to help you navigate the challenges related to its solubility and stability to ensure the accuracy and reproducibility of your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing elacestrant stock solutions?

A: The recommended solvent for preparing high-concentration stock solutions of **elacestrant** is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is highly soluble in DMSO, with reported concentrations ranging from 60 mg/mL to 100 mg/mL.[1][2][3] Some protocols recommend using ultrasonication to facilitate dissolution.[2][5] It is critical to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[3][5]

Q2: What are the storage and stability guidelines for **elacestrant** powder and stock solutions?

A: Proper storage is crucial for maintaining the integrity of **elacestrant**.

Troubleshooting & Optimization





- Solid Powder: The solid (powder) form of **elacestrant** is stable for at least 3 to 4 years when stored at -20°C, sealed, and protected from moisture.[3][4]
- DMSO Stock Solutions: Once dissolved in DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3] These aliquots are stable for up to 1 year when stored at -80°C or for 1 month at -20°C.[3]

Q3: My **elacestrant** precipitated when I diluted the DMSO stock into my cell culture medium. What should I do?

A: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like **elacestrant**.[6] This happens because the compound is poorly soluble in water. Here are steps to troubleshoot this problem:

- Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell
 culture medium is as low as possible, ideally below 0.5% and not exceeding levels toxic to
 your specific cell line. A vehicle control with the same DMSO concentration should always be
 included in your experiments.[6]
- Improve Mixing: Immediately after adding the DMSO stock to the medium, vortex or mix the solution vigorously to aid dispersion.
- Use Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
- Prepare an Intermediate Dilution: Instead of diluting a highly concentrated stock directly into the full volume of media, create an intermediate dilution in a smaller volume of media first.
 This gradual decrease in DMSO concentration can prevent the compound from crashing out of the solution.
- Sonication: If precipitation persists, brief sonication in a water bath can help redissolve the compound. However, be cautious as this may generate heat and potentially affect the stability of media components.

Q4: How stable is **elacestrant** in the final cell culture medium during incubation?



A: The stability of **elacestrant** in a complete cell culture medium (containing serum, salts, and other components) at 37°C over several days has not been extensively published. General best practices suggest that working solutions in aqueous media should be prepared fresh for each experiment.[7] Components in the media or changes in pH could potentially lead to degradation over time.[8][9][10] For long-term experiments, consider replacing the medium with freshly prepared **elacestrant** solution at regular intervals (e.g., every 24-48 hours).

Quantitative Data Summary

For quick reference, the following tables summarize the known solubility and stability data for **elacestrant**.

Table 1: Solubility of **Elacestrant**

Solvent	Form	Concentration	Notes	Source(s)
DMSO	Dihydrochlorid e	100 mg/mL (~188 mM)	Use fresh, anhydrous DMSO; sonication may be needed.	[2][3][5]
DMSO	Free Base	60 mg/mL (~131 mM)	Sonication is recommended.	[1]
Water	Dihydrochloride	25 - 50 mg/mL	Sonication may be needed.	[2][3][5][11]

| Ethanol | Dihydrochloride | 6 mg/mL | [3] |

Note: **Elacestrant** free base has very low aqueous solubility (0.00035 mg/mL)[11]. The dihydrochloride salt form significantly improves solubility.

Table 2: Storage and Stability of **Elacestrant**



Form	Solvent	Storage Temperatur e	Duration	Notes	Source(s)
Solid Powder	N/A	-20°C	≥3 years	Keep sealed and protected from moisture.	[3][4]
Stock Solution	DMSO	-80°C	Up to 1 year	Aliquot to avoid freeze-thaw cycles.	[3]

| Stock Solution | DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |[3] |

Experimental Protocols

Protocol 1: Preparation of Elacestrant Stock and Working Solutions for Cell Culture

This protocol provides a step-by-step method for preparing **elacestrant** solutions for treating cells in culture.

- Prepare 10 mM DMSO Stock Solution:
 - Equilibrate the vial of solid **elacestrant** dihydrochloride (MW: 531.56 g/mol) to room temperature before opening to prevent moisture condensation.
 - Aseptically weigh the desired amount of powder. For example, to make 1 mL of a 10 mM stock, weigh 5.32 mg.
 - Add the appropriate volume of sterile, anhydrous DMSO (e.g., 1 mL for 5.32 mg) to the powder.
 - Vortex thoroughly until the solid is completely dissolved. If needed, sonicate briefly in a room temperature water bath.
 - Visually inspect the solution to ensure there are no visible particles.



• Store Stock Solution:

- \circ Dispense the stock solution into sterile, single-use aliquots (e.g., 20 μ L) in microcentrifuge tubes.
- Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]
- Prepare Final Working Solution in Cell Culture Medium:
 - Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
 - Determine the final concentration needed for your experiment (e.g., 10 nM).
 - Perform serial dilutions in DMSO if a wide range of concentrations is needed.
 - Warm your cell culture medium to 37°C.
 - \circ Dilute the DMSO stock (or intermediate dilution) into the pre-warmed medium to achieve the final concentration. Crucially, the final DMSO concentration should not exceed 0.5% (v/v). For a 1:1000 dilution (e.g., adding 10 μ L of a 10 μ M stock to 10 mL of medium for a final 10 nM concentration), the final DMSO concentration will be 0.1%.
 - Mix immediately and thoroughly by inverting or vortexing gently.
 - Add the final working solution to your cells. Prepare this solution fresh before each use.

Protocol 2: General Method for Assessing Compound Stability in Cell Culture Media

This protocol can be used to determine the stability of **elacestrant** in your specific cell culture medium over the course of an experiment.

- Preparation: Prepare a working solution of elacestrant in your complete cell culture medium (including serum) at the highest concentration you plan to use in your assays.
- Incubation:
 - Transfer the solution to a sterile flask or plate.



- Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
- Time-Point Sampling:
 - At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect an aliquot of the incubated medium.
 - Immediately store the collected samples at -80°C until analysis to prevent further degradation.
- Analysis:
 - Analyze the concentration of the parent elacestrant compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
- Data Interpretation:
 - Plot the concentration of elacestrant versus time. A decrease in concentration over time indicates degradation.
 - This data will help you determine if the medium needs to be replaced during long-term cell culture experiments to maintain a consistent compound concentration.

Diagrams and Workflows

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